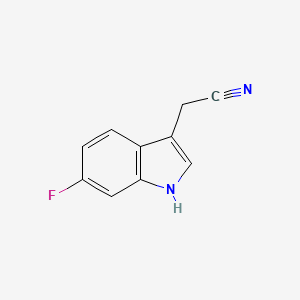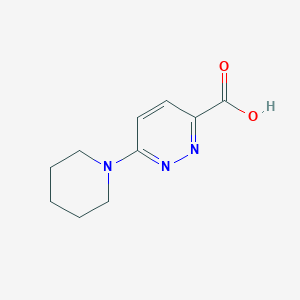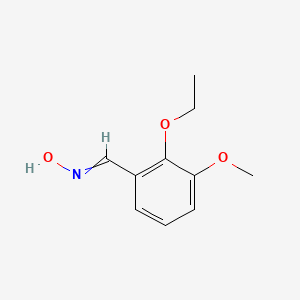
6-Fluoroindole-3-acetonitrile
Overview
Description
6-Fluoroindole-3-acetonitrile is an organic compound with the chemical formula C10H7FN2 . It has an average mass of 174.174 Da and a monoisotopic mass of 174.059326 Da .
Molecular Structure Analysis
The molecular structure of 6-Fluoroindole-3-acetonitrile consists of 10 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The structure is a combination of a 6-fluoroindole moiety and an acetonitrile moiety .Physical And Chemical Properties Analysis
6-Fluoroindole-3-acetonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 377.3±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.5±3.0 kJ/mol and a flash point of 182.0±23.7 °C . The compound has a molar refractivity of 48.0±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 132.3±3.0 cm3 .Scientific Research Applications
Pharmaceutical Applications
6-Fluoroindole-3-acetonitrile is used in the pharmaceutical industry due to its unique chemical structure. Fluorinated indole derivatives are inhibitors of HIV-1 . They also act as CB2 cannabinoid receptor ligands found in the central nervous system . Some fluorinated azaindoles, for example, fluorinated pyrrolopyrimidines are inhibitors of hepatitis C virus (HCV) RNA replication . They are also Y5 antagonists which are potential antiobesity agents .
Agrochemical Applications
Beyond the pharmaceutical realm, 6-Fluoroindole-3-acetonitrile also finds its place in the dynamic world of agrochemical development . Its unique chemical structure and properties make it a valuable building block in the synthesis of advanced crop protection agents, such as pesticides and herbicides .
Synthesis of Biologically Active Molecules
Indole-containing acyloins are key intermediates in the synthesis of biologically active molecules such as carbazoles, β-carbolines and other indole-containing molecules . They are also key precursors of antimicrobial/antiviral agents .
Synthesis of Fluoroindoles and Deazapurines
Anodic fluorination of various N-acetyl-3-substituted indole derivatives was performed in acetonitrile to give a mixture of trans- and cis-2,3-difluoro-2,3-dihydroindoles . These afforded 3-fluoroindoles after treatment with sodium methoxide .
Chemoenzymatic Synthesis
In a pilot study, biotransformation was used to provide acyloins that contain various indole substituents . The biotransformation system contains the tryptophan synthase standalone β-subunit variant, Pf TrpB 6, generated from directed evolution in the literature; a commercially available L-amino acid oxidase (LAAO); and the thiamine-diphosphate (ThDP)-dependent enzyme NzsH .
Potential Biotransformation Applications
The enzyme NzsH displays a considerable substrate profile toward donor substrates for production of acyloins with different indole ring systems . This suggests that NzsH could be further explored as a potential biocatalyst via directed evolution to improve the catalytic efficiency in the future .
Safety and Hazards
6-Fluoroindole-3-acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that fluorinated indole derivatives can inhibit hiv-1 , act as CB2 cannabinoid receptor ligands found in the central nervous system , and prevent thrombus by acting as factor Xa inhibitors .
Mode of Action
For instance, they can inhibit HIV-1 replication and prevent thrombus formation by inhibiting factor Xa .
Biochemical Pathways
6-fluoroindole-3-acetonitrile may affect the tryptophan-dependent IAA biosynthesis pathway . This compound has been shown to inhibit IAA biosynthesis in feeding experiments in vivo, leading to significant downregulation of de novo synthesized IAA levels . This suggests that 6-fluoroindole-3-acetonitrile could interfere with the normal functioning of this pathway, leading to altered seedling development in plants .
Pharmacokinetics
The compound’s molecular formula is c10h7fn2, and it has an average mass of 174174 Da . These properties could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of 6-fluoroindole-3-acetonitrile’s action can vary depending on the target and the biological context. For instance, when it inhibits the tryptophan-dependent IAA biosynthesis pathway, it can cause severe developmental defects or growth retardation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-fluoroindole-3-acetonitrile. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or aerosols .
properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNHDPOPGAMJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610495 | |
| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-1H-indol-3-yl)acetonitrile | |
CAS RN |
2341-25-5 | |
| Record name | 6-Fluoro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-(1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the significance of the two-step synthesis method described for 6-fluoroindole-3-acetonitrile?
A1: The research paper [] outlines a novel two-step synthesis for 6-fluoroindole-3-acetonitrile. This method is considered advantageous due to its short synthetic route, readily available starting materials, precise substitution at the indole's third position, convenient control, low cost, and high reaction yield. These factors contribute to its suitability for industrial production of this important pharmaceutical intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)





![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)


